
An In-depth Technical Guide to p-Chlorophenyl
Allyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: p-Chlorophenyl allyl ether

Cat. No.: B077729 Get Quote

This technical guide provides a comprehensive overview of p-Chlorophenyl allyl ether,
including its chemical identity, physicochemical properties, a representative synthetic protocol,

and a key chemical transformation. This document is intended for researchers, scientists, and

professionals in the field of drug development and organic synthesis.

Chemical Identity and Synonyms
p-Chlorophenyl allyl ether is an aromatic ether characterized by a p-chlorophenoxy group

attached to an allyl substituent.

IUPAC Name: 1-chloro-4-(prop-2-en-1-yloxy)benzene

Synonyms:

1-(Allyloxy)-4-chlorobenzene

1-ALLYLOXY-4-CHLORO BENZENE

Benzene, 1-chloro-4-(2-propen-1-yloxy)-

p-Chlorophenyl allyl ether
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A summary of the key physicochemical and computed properties for p-Chlorophenyl allyl
ether is presented in Table 1. This data is crucial for understanding its behavior in various

experimental settings.

Table 1: Physicochemical and Computed Properties of p-Chlorophenyl Allyl Ether

Property Value Source

Molecular Formula C₉H₉ClO PubChem

Molecular Weight 168.62 g/mol PubChem

CAS Number 13997-70-1 PubChem

IUPAC Name
1-chloro-4-prop-2-

enoxybenzene
PubChem

InChI
InChI=1S/C9H9ClO/c1-2-7-11-

9-5-3-8(10)4-6-9/h2-6H,1,7H2
PubChem

InChIKey
KWXDOKLIYYAHJN-

UHFFFAOYSA-N
PubChem

Canonical SMILES C=CCOC1=CC=C(C=C1)Cl PubChem

XLogP3-AA (Computed) 3.2 PubChem

Hydrogen Bond Donor Count 0 PubChem

Hydrogen Bond Acceptor

Count
1 PubChem

Rotatable Bond Count 3 PubChem

Synthesis of p-Chlorophenyl Allyl Ether
A common and effective method for the synthesis of p-Chlorophenyl allyl ether is the

Williamson ether synthesis. This reaction involves the deprotonation of p-chlorophenol to form

a phenoxide, which then acts as a nucleophile to attack an allyl halide.

Objective: To synthesize p-Chlorophenyl allyl ether from p-chlorophenol and allyl bromide.
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Materials:

p-Chlorophenol

Allyl bromide

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

Acetone or N,N-Dimethylformamide (DMF)

Diethyl ether

Saturated aqueous sodium bicarbonate solution

Brine (saturated aqueous sodium chloride solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Round-bottom flask

Reflux condenser

Magnetic stirrer and stir bar

Separatory funnel

Rotary evaporator

Procedure:

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve p-

chlorophenol (1.0 eq) in a suitable solvent such as acetone or DMF.

Add a base, such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq), to the solution

in portions at room temperature.

Stir the mixture for 30-60 minutes to allow for the formation of the p-chlorophenoxide salt.

To the resulting suspension or solution, add allyl bromide (1.2 eq) dropwise.
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Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer

chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

If the reaction was performed in a water-miscible solvent like acetone or DMF, remove the

solvent under reduced pressure.

Partition the residue between diethyl ether and water.

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate

solution, and brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude

p-Chlorophenyl allyl ether.

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Logical Workflow for the Synthesis of p-Chlorophenyl Allyl Ether
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Caption: Williamson ether synthesis of p-Chlorophenyl allyl ether.
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Chemical Reactions: The Claisen Rearrangement
Aryl allyl ethers, such as p-Chlorophenyl allyl ether, undergo a characteristic thermal

rearrangement known as the Claisen rearrangement. This-sigmatropic rearrangement is a

powerful carbon-carbon bond-forming reaction.

When p-Chlorophenyl allyl ether is heated, it rearranges to form 2-allyl-4-chlorophenol. The

reaction proceeds through a concerted, cyclic transition state. The initial product of the

rearrangement is a non-aromatic cyclohexadienone intermediate, which then tautomerizes to

the stable aromatic phenol.
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Caption: Claisen rearrangement of p-Chlorophenyl allyl ether.
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To cite this document: BenchChem. [An In-depth Technical Guide to p-Chlorophenyl Allyl
Ether]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b077729#iupac-name-and-synonyms-for-p-
chlorophenyl-allyl-ether]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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